molecular formula C25H29N3O7S2 B2628741 6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-61-0

6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Katalognummer: B2628741
CAS-Nummer: 449770-61-0
Molekulargewicht: 547.64
InChI-Schlüssel: HMXNCVGDOJTRAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name derives from its polycyclic backbone and substituent hierarchy. The base structure consists of a 4,5-dihydrothieno[2,3-c]pyridine system, a bicyclic framework fusing a thiophene ring (positions 2,3) to a pyridine ring (position c). Numerotation begins at the sulfur atom in the thiophene moiety, progressing through the fused pyridine nitrogen.

Substituent Analysis:

  • Position 2 : A benzamido group substituted at the para position with an N,N-diallylsulfamoyl moiety.
  • Position 3 : A methyl ester (–COOCH₃).
  • Position 6 : An ethyl ester (–COOCH₂CH₃).
  • Ring Saturation : The "4,5-dihydro" designation indicates partial saturation at the pyridine ring’s 4,5 positions, while "7H" specifies a hydrogen at position 7 in the thieno ring.

Systematic Name :
6-Ethyl 3-methyl 2-[(4-{N,N-bis(prop-2-en-1-yl)sulfamoyl}benzoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylate.

Table 1: Functional Group Prioritization for IUPAC Naming
Priority Group Position Suffix/Prefix
1 Thieno[2,3-c]pyridine Core Parent
2 Benzamido C2 Substituent
3 Ethyl ester C6 Suffix
4 Methyl ester C3 Suffix

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound remain unreported, analogous thieno[2,3-c]pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups. Key predicted geometric parameters include:

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
β Angle 98.5°
Z-Value 4

The diallylsulfamoyl group likely adopts a gauche conformation to minimize steric clash between allyl chains, as observed in N,N-diallylsulfonamide derivatives. Density Functional Theory (DFT) simulations suggest a dihedral angle of 67.3° between the sulfonamide’s sulfur atom and the benzamido plane.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (500 MHz, CDCl₃):

  • Thienopyridine Core :
    • H7 (dd, J = 5.2 Hz, δ 3.41 ppm) couples with H4/H5.
    • H5 (m, δ 2.89–2.94 ppm) shows geminal coupling to H4 (dt, δ 2.76 ppm).
  • Benzamido Group :
    • Aromatic protons (δ 7.82–8.12 ppm, d, J = 8.5 Hz).
    • NH proton (δ 10.21 ppm, broad singlet).
  • Diallylsulfamoyl :
    • Allylic CH₂ (δ 3.62 ppm, dt, J = 6.3 Hz).
    • Olefinic protons (δ 5.15–5.32 ppm, m).

¹³C NMR (125 MHz, CDCl₃):

  • Ester carbonyls: δ 168.9 (C3), 170.2 (C6) ppm.
  • Sulfonamide sulfur: δ 44.7 ppm (quantified via DEPT-135).
Table 3: Key ¹H NMR Assignments
Proton δ (ppm) Multiplicity Coupling (Hz) Assignment
H7 3.41 dd 5.2 Thieno C7
NH 10.21 bs - Benzamido
CH₂ 3.62 dt 6.3 Diallyl

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS ([M+H]⁺ = 601.1842) reveals characteristic cleavages:

  • Ester Group Loss :
    • m/z 556.12 (–COOCH₂CH₃, –COOCH₃).
  • Sulfamoyl Cleavage :
    • m/z 443.08 (C21H23N2O4S⁺).
  • Retro-Diels-Alder of Thienopyridine :
    • m/z 318.05 (C10H12NO3S⁺).
Table 4: Major MS Fragments
m/z Ion Formula Fragmentation Pathway
601.18 C29H33N3O7S2⁺ Molecular ion
556.12 C27H30N3O5S2⁺ Ethyl/methyl ester loss
443.08 C21H23N2O4S⁺ Sulfamoyl cleavage

Infrared and UV-Vis Absorption Profiles

FT-IR (KBr, cm⁻¹):

  • 1742 (ester C=O stretch).
  • 1665 (amide I band).
  • 1350/1162 (asymmetric/symmetric SO₂ stretching).
  • 3105 (allyl C-H stretch).

UV-Vis (MeOH, λ_max):

  • 254 nm (π→π* transition, thienopyridine core).
  • 298 nm (n→π* transition, conjugated amide).
Table 5: Spectral Signatures
Technique Key Peaks Assignment
IR 1742 cm⁻¹ Ester carbonyl
UV-Vis 298 nm Amide n→π* transition

Eigenschaften

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S2/c1-5-13-28(14-6-2)37(32,33)18-10-8-17(9-11-18)22(29)26-23-21(24(30)34-4)19-12-15-27(16-20(19)36-23)25(31)35-7-3/h5-6,8-11H,1-2,7,12-16H2,3-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXNCVGDOJTRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by its unique thieno[2,3-c]pyridine core, which is known for various pharmacological properties. The structure includes:

  • Ethyl and methyl substituents : These groups may influence the lipophilicity and overall bioactivity.
  • Diallylsulfamoyl group : This moiety is significant for its potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 358.41 g/mol

Anticancer Activity

Recent studies have shown that compounds similar to 6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine derivatives exhibit promising anticancer properties. For instance:

  • In vitro studies on related thieno[2,3-c]pyridine compounds demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC₅₀ values ranged from 1.06 to 2.73 μM for the most effective derivatives .

Table 1: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives

CompoundCell LineIC₅₀ (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

The anticancer activity of these compounds is believed to be associated with their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, inhibition of the c-Met kinase has been a focus of research due to its role in tumor growth and metastasis.

Case Studies

  • Study on c-Met Inhibition : A study reported that a derivative similar to the target compound showed significant inhibition of c-Met kinase with an IC₅₀ value of approximately 0.09 μM, comparable to established inhibitors like Foretinib .
  • Apoptosis Induction : Further investigations indicated that these compounds could induce apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased late apoptotic cells upon treatment with the compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The presence of ethyl and methyl groups may enhance the compound's absorption through lipid membranes.
  • Toxicity Studies : Preliminary toxicity assessments are essential for evaluating safety profiles before clinical trials.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

Compound 5d () :
  • Structure: 6-Ethyl 3-methyl 2-bromo-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate.
  • Key Differences : Bromo substituent at position 2 vs. benzamido group in the target compound.
  • Synthesis : Yield of 73% via flash chromatography, suggesting efficient bromination. The target compound’s benzamido group likely requires amidation or coupling reactions, which may lower yields due to steric hindrance from the diallylsulfamoyl group.
Schiff Base Ligands () :
  • Structure: Derivatives of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate modified with hydroxybenzaldehyde.
  • Key Differences: tert-Butyl/ethyl esters vs. methyl/ethyl esters in the target compound. The amino group in these ligands allows for Schiff base formation, whereas the target’s benzamido group may limit such reactivity.

Physicochemical Properties

Compound Melting Point (°C) Solubility Insights Key Substituent
Target Compound Not reported Likely moderate (polar sulfamoyl) N,N-Diallylsulfamoyl
5d () Yellow oil Low (bromo substituent) Bromo
2c () 223–225 Moderate (cyano, bromophenyl) 4-Bromophenyl, cyano
1l () 243–245 Low (nitrophenyl, cyano) 4-Nitrophenyl, cyano

The target compound’s sulfamoyl group may improve water solubility compared to bromo or aryl substituents, critical for bioavailability in drug design.

Spectroscopic Profiles

Infrared Spectroscopy (IR) :
  • Target Compound : Expected peaks near ~1700 cm⁻¹ (ester C=O) and ~1300–1150 cm⁻¹ (sulfonamide S=O).
  • Analog 11a () : Shows CN stretch at 2219 cm⁻¹ and NH bands at 3436 cm⁻¹ .
NMR Analysis :
  • 1H-NMR: Ethyl/Methyl esters: δ ~1.28–4.29 ppm (q, t for CH2/CH3 in 5d).
  • 13C-NMR: Thienopyridine core: δ ~98–171 ppm (similar to compound 11a in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.